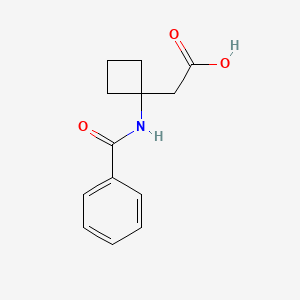

2-(1-Benzamidocyclobutyl)acetic acid

Descripción

2-(1-Benzamidocyclobutyl)acetic acid is a cyclobutane-containing carboxylic acid derivative characterized by a benzamide substituent at the 1-position of the cyclobutane ring and an acetic acid moiety at the 2-position. The cyclobutane ring introduces significant steric strain, which influences its conformational flexibility and physicochemical properties compared to larger cyclic analogs like cyclohexane derivatives . However, specific pharmacological data for this compound remain sparse in the provided literature.

Propiedades

Fórmula molecular |

C13H15NO3 |

|---|---|

Peso molecular |

233.26 g/mol |

Nombre IUPAC |

2-(1-benzamidocyclobutyl)acetic acid |

InChI |

InChI=1S/C13H15NO3/c15-11(16)9-13(7-4-8-13)14-12(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) |

Clave InChI |

WSJUXAXXLSOAFP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(CC(=O)O)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | pKa (Predicted) | Key Structural Features |

|---|---|---|---|---|

| 2-(1-Benzamidocyclobutyl)acetic acid | C₁₃H₁₅NO₃ | 233.26 | ~4.5* | Cyclobutane, benzamide, acetic acid |

| 2-Cyclobutyl-2-phenylacetic acid | C₁₂H₁₄O₂ | 190.24 | 4.36 ± 0.10 | Cyclobutane, phenyl, acetic acid |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Not reported | Cyclobutane, benzyl, carboxylic acid |

| (1H-Benzimidazol-2-yl)acetic acid | C₉H₈N₂O₂ | 176.17 | ~2.5–3.0† | Benzimidazole, acetic acid |

*Estimated based on acetic acid analogs ; †Derived from benzimidazole pKa trends .

Key Observations:

- Cyclobutane vs.

- Benzamide vs. Phenyl/Benzyl Groups : The benzamide group introduces hydrogen-bonding capacity, differentiating it from 2-Cyclobutyl-2-phenylacetic acid (lacking an amide) and 1-Benzylcyclobutane-1-carboxylic acid (lacking both amide and acetic acid groups) .

- Acetic Acid Moiety : The carboxylic acid group (pKa ~4.5) enables ionization at physiological pH, similar to other acetic acid derivatives like diphenylacetic acid (pKa 4.7) .

Limitations and Challenges

- Synthetic Complexity : Introducing the benzamide group onto a strained cyclobutane ring may require specialized catalysts or photochemical methods, increasing production costs.

- Solubility: The compound’s low predicted solubility (due to aromatic and cyclobutane groups) could limit bioavailability, a challenge also noted for (1H-Benzimidazol-2-yl)acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.